molecular formula C2H4Br3O4P B14650527 2,2,2-Tribromoethyl dihydrogen phosphate CAS No. 53676-26-9

2,2,2-Tribromoethyl dihydrogen phosphate

Cat. No.: B14650527
CAS No.: 53676-26-9
M. Wt: 362.74 g/mol
InChI Key: NIHRETFAEJQJKQ-UHFFFAOYSA-N
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Description

2,2,2-Tribromoethyl dihydrogen phosphate is a chemical compound with the molecular formula C2H4Br3O4P. It is known for its use in various chemical reactions and applications due to its unique properties. The compound is characterized by the presence of three bromine atoms attached to an ethyl group, which is further connected to a dihydrogen phosphate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Tribromoethyl dihydrogen phosphate typically involves the reaction of 2,2,2-tribromoethanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

CBr3CH2OH+H3PO4CBr3CH2OPO3H2+H2O\text{CBr}_3\text{CH}_2\text{OH} + \text{H}_3\text{PO}_4 \rightarrow \text{CBr}_3\text{CH}_2\text{OPO}_3\text{H}_2 + \text{H}_2\text{O} CBr3​CH2​OH+H3​PO4​→CBr3​CH2​OPO3​H2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Tribromoethyl dihydrogen phosphate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed to produce 2,2,2-tribromoethanol and phosphoric acid.

    Oxidation and Reduction: Although less common, the compound can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: Typically carried out in the presence of water or aqueous solutions.

    Oxidation and Reduction: Specific oxidizing or reducing agents may be used depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Various substituted derivatives of this compound.

    Hydrolysis: 2,2,2-tribromoethanol and phosphoric acid.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

2,2,2-Tribromoethyl dihydrogen phosphate has several applications in scientific research, including:

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.

    Medicine: Explored for its potential use in drug development and as a biochemical tool.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Tribromoethyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the tribromoethyl group enhances its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Tribromoethyl dichlorophosphate
  • 2,2,2-Tribromoethyl phosphoromorpholinochloridate

Comparison

Compared to similar compounds, 2,2,2-Tribromoethyl dihydrogen phosphate is unique due to its specific functional groups and reactivity. The presence of the dihydrogen phosphate group distinguishes it from other tribromoethyl derivatives, providing distinct chemical and biological properties.

Properties

CAS No.

53676-26-9

Molecular Formula

C2H4Br3O4P

Molecular Weight

362.74 g/mol

IUPAC Name

2,2,2-tribromoethyl dihydrogen phosphate

InChI

InChI=1S/C2H4Br3O4P/c3-2(4,5)1-9-10(6,7)8/h1H2,(H2,6,7,8)

InChI Key

NIHRETFAEJQJKQ-UHFFFAOYSA-N

Canonical SMILES

C(C(Br)(Br)Br)OP(=O)(O)O

Origin of Product

United States

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